molecular formula C19H22ClN5 B11252926 4-chloro-N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

4-chloro-N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B11252926
M. Wt: 355.9 g/mol
InChI Key: QGDDFDRRWFHPJT-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of a tetrazole ring, a chlorinated aniline moiety, and a butyl chain substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the tetrazole derivative with 4-chloroaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, converting them into amines or other reduced forms.

    Substitution: The chlorinated aniline moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-CHLORO-N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]ETHYL}ANILINE
  • 4-CHLORO-N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPYL}ANILINE

Uniqueness

The uniqueness of 4-CHLORO-N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl chain and the tetrazole ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C19H22ClN5

Molecular Weight

355.9 g/mol

IUPAC Name

4-chloro-N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C19H22ClN5/c1-5-19(4,21-16-11-9-15(20)10-12-16)18-22-23-24-25(18)17-13(2)7-6-8-14(17)3/h6-12,21H,5H2,1-4H3

InChI Key

QGDDFDRRWFHPJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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